molecular formula C10H10ClN3O2S B3747795 N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3747795
M. Wt: 271.72 g/mol
InChI Key: HDZWCWWVZVJHML-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a pyrazole ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving bases like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-alkyl or N-acyl derivatives of the original compound.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfinamide derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities. It has shown efficacy against various bacterial and viral strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. It has demonstrated cytotoxic effects against certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death. In cancer cells, it induces apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide: Lacks the methyl group, which may affect its biological activity.

    N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-sulfonamide: Contains a bromine atom instead of chlorine, which can influence its reactivity and potency.

    N-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-sulfonamide: The position of the sulfonamide group is different, potentially altering its interaction with biological targets.

Uniqueness

N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c1-14-7-10(6-12-14)17(15,16)13-9-4-2-8(11)3-5-9/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZWCWWVZVJHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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